2-[(2S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-1-oxopentan-2-yl]-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline moiety and an isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline intermediate, followed by its coupling with an appropriate isoindolone derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control .
Chemical Reactions Analysis
Types of Reactions
2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE include:
Quinolone derivatives: Known for their biological activities.
Isoindoline derivatives: Used in various chemical and pharmaceutical applications.
Tetrahydroisoquinoline derivatives: Studied for their potential therapeutic properties.
Uniqueness
What sets 2-[4-METHYL-1-OXO-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PENTAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE apart is its unique combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[(2S)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1-oxopentan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)13-21(25-15-19-9-5-6-10-20(19)22(25)26)23(27)24-12-11-17-7-3-4-8-18(17)14-24/h3-10,16,21H,11-15H2,1-2H3/t21-/m0/s1 |
InChI Key |
SXQLZSRMMSDCEL-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.